molecular formula C38H74ClN21O10S2 B607378 Etelcalcetide hydrochloride CAS No. 1334237-71-6

Etelcalcetide hydrochloride

Cat. No.: B607378
CAS No.: 1334237-71-6
M. Wt: 1084.7 g/mol
InChI Key: KHQMSZGKHGQUHG-WZDHWKSBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Etelcalcetide hydrochloride primarily targets the calcium-sensing receptor (CaSR) on the parathyroid gland . The CaSR plays a crucial role in maintaining calcium homeostasis in the body .

Mode of Action

This compound is a calcimimetic agent that allosterically modulates the CaSR . It binds to the CaSR and enhances the activation of the receptor by extracellular calcium . This activation of the CaSR on parathyroid chief cells results in a decrease in parathyroid hormone (PTH) secretion .

Biochemical Pathways

The activation of the CaSR by this compound leads to a decrease in PTH secretion . PTH is a key hormone involved in the regulation of serum calcium levels. Lower levels of PTH result in decreased calcium release from the bones and decreased calcium reabsorption in the kidneys, leading to lower serum calcium levels .

Pharmacokinetics

This compound exhibited tri-exponential decay following intravenous administration . It has an elimination half-life of 3–5 days in dialysis patients .

Result of Action

The primary result of this compound’s action is a decrease in PTH levels . This reduction in PTH levels leads to reductions in serum calcium levels and attenuation of post-dialytic phosphate elevation . The effect of reducing PTH levels is maintained throughout the 6-month dosing period when this compound is administered by intravenous bolus three times a week .

Action Environment

This compound is administered intravenously at the end of each dialysis session . The environment in which this compound acts is primarily the bloodstream and the parathyroid glands. The efficacy and stability of this compound are influenced by factors such as the patient’s kidney function and the frequency of dialysis .

Biochemical Analysis

Biochemical Properties

Etelcalcetide hydrochloride plays a crucial role in biochemical reactions by acting as an allosteric activator of the calcium-sensing receptor (CaSR) on the parathyroid gland . This interaction enhances the receptor’s sensitivity to extracellular calcium, leading to a decrease in parathyroid hormone secretion . The compound interacts with various biomolecules, including serum albumin, through reversible disulfide exchange . This interaction is essential for its stability and function in the bloodstream.

Cellular Effects

This compound influences various cellular processes, particularly in the parathyroid gland. By activating the calcium-sensing receptor, it reduces the secretion of parathyroid hormone, which in turn affects calcium and phosphorus metabolism . This modulation impacts cell signaling pathways, gene expression, and cellular metabolism, leading to decreased parathyroid cell proliferation and reduced levels of fibroblast growth factor-23 . Additionally, this compound has been shown to prevent vascular calcification in animal models of renal insufficiency .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the calcium-sensing receptor on the parathyroid gland . This binding results in allosteric activation of the receptor, leading to a reduction in parathyroid hormone secretion . The compound’s interaction with the receptor involves reversible disulfide exchange with endogenous thiols, forming conjugates with serum albumin . This mechanism ensures the stability and prolonged activity of this compound in the bloodstream.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over extended periods. Studies have shown that the compound maintains its efficacy in reducing parathyroid hormone levels for up to 52 weeks in hemodialysis patients . The stability of this compound is supported by its reversible disulfide exchange with serum albumin, which helps maintain its activity over time . Long-term studies have not identified any new safety concerns, indicating the compound’s stability and sustained efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving rats with adenine-induced chronic kidney disease, this compound effectively reduced parathyroid hormone levels and prevented vascular calcification . Higher doses were associated with more significant reductions in parathyroid hormone and fibroblast growth factor-23 levels . Excessive doses led to adverse effects such as hypocalcemia and related symptoms .

Metabolic Pathways

This compound is not metabolized by cytochrome P450 enzymes . Instead, it undergoes biotransformation in the blood through reversible disulfide exchange with endogenous thiols, primarily forming conjugates with serum albumin . This metabolic pathway ensures the compound’s stability and prolonged activity in the bloodstream.

Transport and Distribution

This compound is transported and distributed within the body primarily through the bloodstream . The compound’s interaction with serum albumin via reversible disulfide exchange facilitates its transport and distribution . This interaction helps maintain the compound’s stability and ensures its effective delivery to target tissues, particularly the parathyroid gland .

Subcellular Localization

The subcellular localization of this compound is primarily associated with the calcium-sensing receptor on the parathyroid gland . The compound’s binding to this receptor leads to its activation and subsequent reduction in parathyroid hormone secretion . The reversible disulfide exchange with serum albumin also plays a role in maintaining the compound’s stability and activity within the bloodstream .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Velcalcetide Hydrochloride involves multiple steps, including the formation of peptide bonds and the incorporation of disulfide bridges. The process typically starts with the solid-phase peptide synthesis method, where amino acids are sequentially added to a growing peptide chain. The final product is then cleaved from the resin and purified using high-performance liquid chromatography .

Industrial Production Methods: Industrial production of Velcalcetide Hydrochloride follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is typically produced in sterile conditions to prevent contamination, and the final product is formulated as a solution for intravenous injection .

Chemical Reactions Analysis

Types of Reactions: Velcalcetide Hydrochloride primarily undergoes peptide bond formation and disulfide bridge formation during its synthesis. These reactions are crucial for the stability and functionality of the compound.

Common Reagents and Conditions:

Major Products Formed: The major product formed from these reactions is Velcalcetide Hydrochloride itself, which is a stable peptide with multiple disulfide bridges that contribute to its biological activity .

Scientific Research Applications

Velcalcetide Hydrochloride has several scientific research applications, particularly in the fields of medicine and biology:

Comparison with Similar Compounds

Uniqueness: Velcalcetide Hydrochloride is unique due to its intravenous administration, which allows for direct and immediate effects on the calcium-sensing receptor. This route of administration is particularly beneficial for patients undergoing hemodialysis, as it can be conveniently administered at the end of each dialysis session .

Properties

IUPAC Name

(2R)-3-[[(2S)-2-acetamido-3-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]-2-aminopropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H73N21O10S2.ClH/c1-18(28(62)56-22(27(40)61)8-4-12-49-35(41)42)53-30(64)23(9-5-13-50-36(43)44)58-32(66)25(11-7-15-52-38(47)48)59-31(65)24(10-6-14-51-37(45)46)57-29(63)19(2)54-33(67)26(55-20(3)60)17-71-70-16-21(39)34(68)69;/h18-19,21-26H,4-17,39H2,1-3H3,(H2,40,61)(H,53,64)(H,54,67)(H,55,60)(H,56,62)(H,57,63)(H,58,66)(H,59,65)(H,68,69)(H4,41,42,49)(H4,43,44,50)(H4,45,46,51)(H4,47,48,52);1H/t18-,19-,21+,22-,23-,24-,25-,26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQMSZGKHGQUHG-WZDHWKSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CSSCC(C(=O)O)N)NC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](C)NC(=O)[C@@H](CSSC[C@@H](C(=O)O)N)NC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H74ClN21O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70158103
Record name Velcalcetide Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1084.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334237-71-6
Record name Etelcalcetide hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334237716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Velcalcetide Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETELCALCETIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72PT5993DU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.